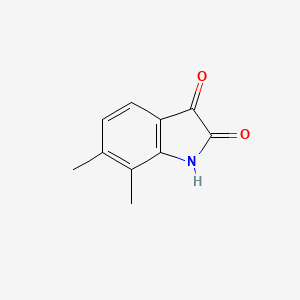

6,7-Dimethylisatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRLEGBOODEAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365245 | |

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20205-43-0 | |

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery

An in-depth exploration of the Sandmeyer reaction for the synthesis of substituted isatins, including detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways.

Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a class of privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatile synthesis of these compounds is therefore of significant interest to researchers in drug development. The Sandmeyer isatin synthesis, a reliable and long-established method, offers a straightforward route to a variety of substituted isatins from readily available anilines.[3][4]

This technical guide provides a comprehensive overview of the Sandmeyer synthesis for substituted isatins, tailored for researchers, scientists, and drug development professionals. It details the reaction mechanism, provides step-by-step experimental protocols for key derivatives, presents quantitative data in a structured format, and visualizes the synthesis workflow and relevant biological signaling pathways.

The Sandmeyer Synthesis: A Two-Step Approach

The Sandmeyer synthesis of isatins is a two-step process.[3][4] The first step involves the formation of an α-(hydroxyimino)acetanilide (also known as an isonitrosoacetanilide) intermediate. This is achieved through the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][5]

The second step is the acid-catalyzed cyclization of the isolated isonitrosoacetanilide intermediate.[6] Concentrated sulfuric acid is traditionally used for this intramolecular electrophilic substitution reaction, which, upon heating, yields the corresponding substituted isatin.[7] For substrates with high lipophilicity, which may exhibit poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[6]

Core Reaction Mechanism

The reaction is believed to proceed through the initial formation of a glyoxamide, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.[6] The subsequent cyclization in strong acid is a critical step that involves an intramolecular electrophilic attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the isatin core.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative substituted isatins via the Sandmeyer reaction.

General Procedure for the Synthesis of Substituted Isonitrosoacetanilides (Intermediate)

A mixture of the appropriately substituted aniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) is stirred in water. To this suspension, a solution of chloral hydrate (1.1 equivalents) in water is added. The reaction mixture is then heated to reflux for a specified time. The resulting precipitate, the isonitrosoacetanilide, is collected by filtration, washed with water, and dried. This crude intermediate is typically used in the next step without further purification.[8]

General Procedure for the Cyclization to Substituted Isatins

The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range. After the addition is complete, the reaction mixture is heated for a short period to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude isatin derivative. The product is collected by filtration, washed with water, and then purified.[7][9]

Example Protocol: Synthesis of 5-Bromoisatin

Step 1: Synthesis of N-(4-bromophenyl)-2-(hydroxyimino)acetamide

To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 equivalents) in water and a solution of hydroxylamine hydrochloride (3 equivalents) in water are added. The mixture is heated to 90-100°C for 2 hours. The resulting precipitate is filtered, washed with water, and dried to afford the intermediate.

Step 2: Synthesis of 5-Bromoisatin

The N-(4-bromophenyl)-2-(hydroxyimino)acetamide is added portion-wise to concentrated sulfuric acid preheated to 60°C, maintaining the temperature between 60-70°C. The mixture is then heated to 80°C for 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The precipitated 5-bromoisatin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[10]

Example Protocol: Synthesis of 5-Chloroisatin

The synthesis of 5-chloroisatin follows a similar procedure to that of 5-bromoisatin, starting from 4-chloroaniline. The purification of the final product can be achieved through recrystallization from ethanol.[11]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted isatins using the Sandmeyer method, as reported in the literature.

| Substituent | Starting Aniline | Cyclization Acid | Temperature (°C) | Yield (%) | Reference |

| H | Aniline | H₂SO₄ | 80 | >75 | [12] |

| 5-Bromo | 4-Bromoaniline | H₂SO₄ | 80 | 89 | [10] |

| 4-Bromo and 6-Bromo | 3-Bromoaniline | H₂SO₄ | 80 | 46 (4-Br), 21 (6-Br) | [9] |

| 5-Chloro | 4-Chloroaniline | H₂SO₄ | Not Specified | High | [11] |

| 5-Nitro | 4-Nitroaniline | H₂SO₄ | Not Specified | Not Specified | [13] |

| Multi-substituted | Various | H₂SO₄ | 65 | Variable | [8] |

Characterization Data

Spectroscopic data for representative substituted isatins are provided below.

5-Bromoisatin [10]

-

¹H NMR (500 MHz, DMSO-d₆) δ: 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H).

-

¹³C NMR (125 MHz, DMSO-d₆) δ: 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05.

5,7-Dibromo-6-methoxyisatin [8]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.46 (s, 1H), 7.81 (s, 1H), 3.88 (s, 3H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 182.2, 160.8, 160.3, 151.5, 128.6, 117.4, 110.4, 102.2, 61.3.

-

HR-MS-ESI (m/z): [M+H]⁺ calcd. for C₉H₅NO₃Br₂ 331.8563; found 331.8547.

Visualizations

Sandmeyer Isatin Synthesis Workflow

Caption: Experimental workflow for the Sandmeyer synthesis of substituted isatins.

Isatin Derivatives as Kinase Inhibitors in Cancer Signaling

Many isatin derivatives exhibit their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.[1][14] These kinases are key components of signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis.

Caption: Inhibition of key signaling pathways by anticancer isatin derivatives.

Isatin Derivatives as CDK2 Inhibitors in Cell Cycle Regulation

Certain isatin derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression.[15] By inhibiting CDK2, these compounds can arrest the cell cycle, thereby preventing the proliferation of cancer cells.

Caption: Mechanism of cell cycle arrest by isatin-based CDK2 inhibitors.

Conclusion

The Sandmeyer synthesis remains a cornerstone for the preparation of a diverse array of substituted isatins. Its operational simplicity and the accessibility of starting materials make it a valuable tool in the synthesis of novel compounds for drug discovery and development. While the classical method has some limitations, modifications to the reaction conditions can often overcome these challenges, expanding the scope and utility of this important transformation. The isatin scaffold, readily accessed through this synthesis, continues to provide a rich source of biologically active molecules with the potential to address a range of therapeutic needs.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. biomedres.us [biomedres.us]

- 3. journals.irapa.org [journals.irapa.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. journals.umz.ac.ir [journals.umz.ac.ir]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. ijcmas.com [ijcmas.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6,7-Dimethylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6,7-Dimethylisatin. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide combines predicted data, comparative information from related isatin analogs, and standardized experimental protocols. This document serves as a practical resource for researchers involved in the synthesis, analysis, and application of isatin derivatives in drug discovery and development.

Introduction to this compound

This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, and anticonvulsant properties.[1][2] The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating its biological efficacy and pharmacological profile. The presence of two methyl groups at the 6th and 7th positions of this compound is expected to influence its lipophilicity, steric interactions with biological targets, and metabolic stability.

Molecular Structure:

Chemical Information:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and analysis of similar structures.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.5-11.5 (s, 1H) | N-H |

| ~7.0-7.2 (d, 1H) | Ar-H (C4) |

| ~6.8-7.0 (d, 1H) | Ar-H (C5) |

| ~2.3-2.5 (s, 3H) | -CH₃ (C7) |

| ~2.2-2.4 (s, 3H) | -CH₃ (C6) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[3]

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data (Expected)

| Spectroscopic Technique | Expected Values | Functional Group Assignment |

| IR Spectroscopy (cm⁻¹) | ~3200-3400 (br) | N-H stretch |

| ~1750-1770 (s) | C=O stretch (ketone, C3) | |

| ~1730-1750 (s) | C=O stretch (amide, C2) | |

| ~1600-1620 (m) | C=C stretch (aromatic) | |

| ~2900-3000 (w) | C-H stretch (methyl) | |

| UV-Vis Spectroscopy (λ_max, nm) | ~250-260, ~290-310 | π → π* and n → π* transitions |

| Mass Spectrometry (m/z) | 175.06 [M]⁺ | Molecular Ion |

| 147.07 [M-CO]⁺ | Fragment | |

| 119.08 [M-2CO]⁺ | Fragment | |

| 91.05 | Fragment |

Note: Expected values are based on characteristic absorption and fragmentation patterns of isatin derivatives.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a small organic molecule like this compound and may require optimization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the solvent peak or TMS.

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[7]

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=C).[5]

-

3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule.

-

Instrumentation: UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Acquisition:

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[8]

-

3.4 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: Mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile solvent.

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

-

For direct infusion, prepare a dilute solution in an appropriate solvent.

-

-

Acquisition (Electron Ionization - EI for GC-MS):

-

Introduce the sample into the ion source.

-

Ionize the molecules using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to gain structural information. The high-resolution mass spectrum can be used to confirm the elemental composition.[9]

-

Visualizations

4.1 Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dimethylisatin: Spectroscopic Data and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6,7-Dimethylisatin, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Included are comprehensive tables of predicted ¹H and ¹³C NMR chemical shifts, a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and a representative signaling pathway targeted by isatin derivatives, offering valuable insights for researchers in the field.

Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.3 - 7.5 | d |

| H-5 | 7.0 - 7.2 | d |

| NH | 10.5 - 11.5 | br s |

| 6-CH₃ | 2.2 - 2.4 | s |

| 7-CH₃ | 2.4 - 2.6 | s |

Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 183 - 185 |

| C-3 (C=O) | 158 - 160 |

| C-3a | 118 - 120 |

| C-4 | 124 - 126 |

| C-5 | 122 - 124 |

| C-6 | 138 - 140 |

| C-7 | 130 - 132 |

| C-7a | 148 - 150 |

| 6-CH₃ | 18 - 20 |

| 7-CH₃ | 14 - 16 |

Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.

Experimental Protocols

Synthesis of this compound via the Sandmeyer Synthesis

The Sandmeyer synthesis is a robust and widely used method for the preparation of isatins from anilines. The following protocol outlines a plausible route for the synthesis of this compound starting from 2,3-dimethylaniline.

Materials:

-

2,3-Dimethylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water

-

Ethanol

Procedure:

-

Formation of the Isonitrosoacetanilide:

-

In a round-bottom flask, dissolve sodium sulfate in water to create a saturated solution.

-

Add chloral hydrate and 2,3-dimethylaniline to the solution.

-

In a separate beaker, dissolve hydroxylamine hydrochloride in water.

-

Slowly add the hydroxylamine hydrochloride solution to the reaction mixture while stirring.

-

Heat the mixture gently. The isonitrosoacetanilide derivative will precipitate out of the solution.

-

Cool the mixture and filter the precipitate. Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product thoroughly.

-

-

Cyclization to this compound:

-

Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid with vigorous stirring. Maintain the temperature of the reaction mixture.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete cyclization.

-

Carefully pour the hot acid mixture onto crushed ice.

-

The this compound will precipitate as a solid.

-

Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure this compound.

-

NMR Sample Preparation

To obtain high-quality NMR spectra, proper sample preparation is crucial.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh an appropriate amount of the this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

-

Transfer the sample into a clean, dry NMR tube.

-

Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to the NMR tube using a pipette.

-

Cap the NMR tube and vortex the mixture until the sample is completely dissolved.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

-

Place the prepared NMR tube into the NMR spectrometer for analysis.

Logical Relationships and Signaling Pathways

Isatin and its derivatives are a well-established class of compounds with a broad range of biological activities, including the inhibition of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Caption: Workflow for the synthesis and a potential biological application of this compound.

Isatin derivatives have been shown to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting these kinases, isatin derivatives can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels), which are critical processes for tumor growth and survival. The diagram above illustrates a simplified workflow from the synthesis of this compound to its potential application as a kinase inhibitor, leading to a therapeutic cellular response. This highlights the importance of isatin scaffolds in the development of novel therapeutics.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6,7-Dimethylisatin

Abstract

This technical guide provides a comprehensive overview of the analytical characterization of this compound (CAS No: 20205-43-0) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Isatin and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document outlines the expected spectral characteristics, detailed experimental protocols, and logical workflows for the analysis of this compound, serving as a vital resource for researchers in organic synthesis, pharmacology, and analytical chemistry.

Physicochemical Properties of this compound

This compound, also known as 6,7-Dimethyl-1H-indole-2,3-dione, is a substituted derivative of isatin. Understanding its basic properties is fundamental to its analysis.

| Property | Value |

| CAS Number | 20205-43-0[2] |

| Molecular Formula | C₁₀H₉NO₂[3] |

| Molecular Weight | 175.18 g/mol [3] |

| Exact Mass | 175.0633 u[3] |

| Appearance | Red to red-brown powder[4] |

| Melting Point | 245 °C[4] |

| Structure | Indole-2,3-dione with methyl groups at positions 6 and 7 |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of an isatin derivative is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.[5] For this compound, the key spectral features arise from the N-H bond of the lactam ring, the two carbonyl groups (α- and β-keto), and the substituted aromatic ring.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic absorption bands for this compound based on data from isatin and its substituted analogs.[1][6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~ 3200 - 3450 | N-H Stretch | A broad band characteristic of the lactam N-H group.[5] |

| ~ 2920 - 2960 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methyl groups. |

| ~ 1755 - 1765 | C=O Stretch (β-keto) | Stretching vibration of the ketone carbonyl group at C-3.[8] |

| ~ 1735 - 1745 | C=O Stretch (α-keto) | Stretching vibration of the amide carbonyl group (lactam) at C-2.[8] |

| ~ 1610 - 1620 | C=C Stretch (Aromatic) | Aromatic ring stretching vibrations. |

| ~ 1470 - 1490 | C-N Stretch | Amide C-N stretching vibration. |

| ~ 1250 - 1300 | C-H Bend (Aliphatic) | Bending vibrations of the methyl groups. |

| ~ 800 - 850 | C-H Bend (Aromatic) | Out-of-plane bending for the substituted benzene ring. |

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with a diamond ATR accessory (e.g., Thermo Scientific™ Nicolet™ Apex FTIR Spectrometer).[9]

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum with no sample on the crystal. This measures the ambient atmosphere (CO₂, H₂O) which will be subtracted from the sample spectrum.

-

Typical parameters: 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans.[10]

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the center of the diamond crystal.

-

Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.

-

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[11] For this compound, it provides the molecular weight and structural information based on the molecule's fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data and Fragmentation

Electron Ionization (EI) is a common MS technique that generates a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is expected at an m/z of 175. Isatin derivatives typically undergo characteristic fragmentation, primarily through the loss of carbon monoxide (CO).[12]

| m/z Value | Ion/Fragment | Description |

| 175 | [C₁₀H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [M - CO]⁺• | Loss of a carbonyl group (28 Da) from the molecular ion. This is often the base peak.[12] |

| 146 | [M - CHO]⁺ | Loss of a formyl radical (29 Da). |

| 118 | [M - 2CO - H]⁺ | Sequential loss of two CO molecules and one hydrogen atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds with alkyl groups. |

The proposed primary fragmentation involves the initial loss of the C-2 carbonyl group as carbon monoxide, a highly stable neutral molecule, leading to a prominent peak at m/z 147.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Use a mass spectrometer with an Electron Ionization (EI) source.

-

Calibrate the instrument using a known standard (e.g., perfluorotributylamine - PFTBA).

-

Set the EI source parameters: typically 70 eV electron energy.

-

Set the mass analyzer to scan a suitable range, for example, m/z 40-300.

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will separate the generated ions based on their m/z ratio and detect their relative abundance.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) at m/z 175.

-

Analyze the fragmentation pattern by identifying major fragment peaks and calculating the mass differences to propose fragmentation pathways.

-

Compare the obtained spectrum with spectral libraries, if available.

-

Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry analysis of this compound using EI-MS.

Conclusion

The combined application of FT-IR spectroscopy and Mass Spectrometry provides a robust framework for the unequivocal identification and structural characterization of this compound. FT-IR confirms the presence of key functional groups, while MS provides the exact molecular weight and insights into the molecular structure through predictable fragmentation patterns. The protocols and expected data presented in this guide serve as a foundational reference for researchers, ensuring reliable and reproducible analytical results in the synthesis and application of this important class of heterocyclic compounds.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 5,7-Dimethylisatin|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 133. Infrared spectra and dehydrogenase activity of isatin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]

- 11. Mass Spectrometry / YM Future 21 [ymfuture21.com]

- 12. scispace.com [scispace.com]

6,7-Dimethylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 6,7-Dimethylisatin. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties

This compound (CAS No: 20205-43-0) is an aromatic heterocyclic organic compound. Its core structure is based on the isatin scaffold, which is an indole derivative. The physicochemical properties of this compound are summarized in the table below. While an experimental melting point for the 6,7-dimethyl isomer is not definitively available in the cited literature, data for other dimethylisatin isomers are provided for comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Orange to dark red or brown powder | [3] |

| Melting Point | 210-211 °C (for a dimethylisatin isomer) | [4] |

| 245 °C (for 5,7-Dimethylisatin) | [5] | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [5] |

| XLogP3-AA | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Rotatable Bond Count | 0 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.[1][6]

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is a general procedure adapted for the synthesis of this compound, starting from 3,4-dimethylaniline.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

-

In a suitable reaction vessel, dissolve 3,4-dimethylaniline in a mixture of water and hydrochloric acid.

-

Add a solution of chloral hydrate and sodium sulfate in water to the aniline solution.

-

Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture. The isonitrosoacetanilide derivative of 3,4-dimethylaniline will precipitate out of the solution.

-

Filter the mixture to isolate the solid intermediate and dry it thoroughly.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range (typically 60-80°C) with stirring.

-

After the addition is complete, continue heating for a short period to ensure the completion of the cyclization reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the precipitate, wash it with water, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, with a significant focus on their role as enzyme inhibitors.

Inhibition of Monoamine Oxidase B (MAO-B)

Isatin and its analogs are recognized as inhibitors of monoamine oxidase (MAO), with a particular selectivity for the MAO-B isoform.[7] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters like dopamine.[8] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, a strategy employed in the treatment of Parkinson's disease.[9] Kinetic studies of similar isatin-based compounds have shown them to be competitive inhibitors of MAO-B.[7][10]

The following diagram illustrates the proposed mechanism of MAO-B inhibition by an isatin derivative.

Interaction with Glycine Transporters

Preliminary research suggests that some isatin derivatives may interact with glycine transporters (GlyTs).[11] There are two main subtypes, GlyT1 and GlyT2, which are responsible for the reuptake of glycine from the synaptic cleft.[11] GlyT1 is found on glial cells and neurons, while GlyT2 is primarily located on presynaptic inhibitory neurons.[11] By inhibiting these transporters, the concentration of glycine in the synapse can be modulated, which has implications for both inhibitory and excitatory neurotransmission, as glycine is also a co-agonist at NMDA receptors.[11]

The diagram below depicts the general roles of GlyT1 and GlyT2 at a synapse and the potential point of intervention for an inhibitor.

References

- 1. synarchive.com [synarchive.com]

- 2. This compound - CAS:20205-43-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5,7-Dimethylisatin, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 5,7-Dimethylisatin|lookchem [lookchem.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Solubility Profile of 6,7-Dimethylisatin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the solubility of 6,7-Dimethylisatin, a derivative of the versatile isatin core, in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document leverages extensive data available for the parent compound, isatin, as a predictive framework. The underlying principles and experimental methodologies are directly applicable to this compound. This guide covers solubility data in various common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures. The provided information is intended to assist researchers in solvent selection for synthesis, purification, and formulation development involving this compound and related compounds.

Introduction to this compound

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively studied for their wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The dimethylated analog, this compound, is of particular interest for its potential applications in the development of novel therapeutic agents. Understanding its solubility in various organic solvents is a critical first step for its practical application in laboratory research and pharmaceutical development, influencing reaction kinetics, crystallization, and bioavailability.

Predicted Solubility of this compound based on Isatin Data

The solubility of isatin has been observed to increase with rising temperatures.[1][2] It exhibits the highest solubility in polar aprotic solvents. The rank order of isatin solubility in several organic solvents is as follows: N,N-dimethylformamide (DMF) > Tetrahydrofuran (THF) > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > dichloromethane > toluene.[3]

Quantitative Solubility Data for Isatin

The following table summarizes the mole fraction solubility (x) of isatin in various organic solvents at different temperatures, as determined by the synthetic method with laser monitoring.[1][3] This data serves as a valuable reference for estimating the solubility of this compound.

| Temperature (K) | Dichloromethane (10³x) | Toluene (10⁴x) | Acetone (10²x) | Ethyl Acetate (10³x) | 1,4-Dioxane (10²x) | DMF (10²x) | THF (10²x) | Acetonitrile (10³x) |

| 278.15 | 5.12 | 2.91 | 2.01 | 7.15 | 2.89 | 7.82 | 4.91 | 6.18 |

| 283.15 | 5.69 | 3.15 | 2.25 | 8.02 | 3.28 | 8.53 | 5.45 | 7.23 |

| 288.15 | 6.33 | 3.41 | 2.52 | 9.01 | 3.73 | 9.31 | 6.05 | 8.46 |

| 293.15 | 7.04 | 3.69 | 2.82 | 10.13 | 4.24 | 10.16 | 6.72 | 9.89 |

| 298.15 | 7.83 | 4.00 | 3.16 | 11.39 | 4.82 | 11.09 | 7.47 | 11.55 |

| 303.15 | 8.71 | 4.33 | 3.54 | 12.81 | 5.48 | 12.11 | 8.31 | 13.47 |

| 308.15 | 9.69 | 4.69 | 3.97 | 14.41 | 6.23 | 13.22 | 9.25 | 15.68 |

| 313.15 | 10.78 | 5.08 | 4.45 | 16.21 | 7.08 | 14.43 | 10.30 | 18.23 |

| 318.15 | 12.00 | 5.51 | 4.99 | 18.23 | 8.04 | 15.75 | 11.47 | 21.16 |

| 323.15 | 13.36 | 5.98 | 5.59 | 20.50 | 9.12 | 17.18 | 12.78 | 24.52 |

| 328.15 | 14.88 | - | 6.27 | 23.05 | 10.34 | 18.74 | 14.24 | 28.36 |

| 333.15 | 16.58 | - | 7.03 | 25.91 | 11.72 | 20.44 | 15.86 | 32.74 |

Data extracted from Liu, J.-Q., Chen, S., & Ji, B. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 59(10), 3271–3275.[1][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely used and reliable technique for solubility determination.[3]

Apparatus:

-

Constant temperature water bath with temperature control (±0.1 K)

-

Glass vials with screw caps

-

Analytical balance (±0.0001 g)

-

Magnetic stirrer or shaker

-

Centrifuge (optional)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.

-

The vials are placed in a constant temperature water bath and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle for several hours to allow for solid-liquid phase separation.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve. Alternatively, a known volume of the solution can be evaporated to dryness and the mass of the residue determined gravimetrically.

-

The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a solid solute in a solvent upon heating.[1][2]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Precision thermometer (±0.05 K)

-

Laser emitter and detector system

-

Analytical balance (±0.0001 g)

Procedure:

-

A known mass of this compound and the solvent are added to the jacketed glass vessel.

-

The solution is continuously stirred and slowly heated at a controlled rate (e.g., 0.1 K/min) by the circulating thermostat.

-

A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector.

-

As the temperature increases, the solid solute dissolves. The temperature at which the last solid particle disappears, indicated by a sharp increase in the transmitted light intensity, is recorded as the equilibrium solubility temperature for that specific composition.

-

The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various research and development settings. While direct experimental data for this specific compound is currently unavailable, the comprehensive solubility studies on its parent, isatin, provide a robust foundation for solvent selection and the design of experimental protocols. The isothermal shake-flask and synthetic laser monitoring methods are reliable techniques for obtaining precise solubility data. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest using the methodologies outlined in this guide to ensure accurate and reproducible results. This foundational data will be invaluable for the continued exploration and application of this promising isatin derivative.

References

The Biological Versatility of 6,7-Dimethylisatin and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the diverse and potent biological activities exhibited by its derivatives. Among these, compounds bearing substitutions at the 6 and 7 positions of the indole ring have garnered significant interest. This technical guide provides a comprehensive overview of the biological activities of 6,7-dimethylisatin and its derivatives, contextualized within the broader landscape of 6,7-disubstituted isatins. While specific data on this compound itself is limited, this document amalgamates available information and draws parallels from structurally related compounds to illuminate its potential as a valuable pharmacophore in drug discovery.

Anticancer Activity: A Primary Focus

Isatin derivatives have been extensively investigated for their potential as anticancer agents. The mechanism of action is often multifaceted, involving the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.

Cytotoxicity of Dimethylisatin Derivatives

A study on the cytotoxicity of dimethyl-substituted isatin derivatives revealed their potential as bioactive molecules. The cytotoxic effects of a series of synthesized heterocyclic derivatives of dimethylisatin were evaluated using a brine shrimp lethality bioassay. While this assay is a preliminary screen for toxicity, it provides a valuable starting point for identifying compounds with potential anticancer properties.

Table 1: Cytotoxicity of Dimethylisatin Derivatives Against Brine Shrimp

| Compound | Structure | LD50 (ppm) |

| 4 | 3-ring heterocyclic derivative | 24 |

| 5 | 3-ring heterocyclic derivative | 24 |

| 6 | 4-ring heterocyclic derivative | 22 |

| 8' | Thiazol-triazinoindole derivative | High |

| 7 | Phenylthiazole derivative | Moderate |

| 7' | Phenylthiazole derivative | Moderate |

| 8 | Thiazol-triazinoindole derivative | Moderate |

| 3 | Isatin thiosemicarbazone | Poor |

Data sourced from a study on the cytotoxicity of dimethylisatin and its heterocyclic derivatives.

The study indicated that the number of rings fused to the isatin core influences cytotoxicity, with a greater number of rings correlating with higher activity.

Broader Anticancer Potential of 6,7-Disubstituted Isatins

Research on other 6,7-disubstituted isatins provides a clearer picture of their potential anticancer activities, including specific cytotoxic effects against various cancer cell lines. Halogen substitutions at these positions have been shown to enhance cytotoxicity.

Table 2: In Vitro Cytotoxicity of Selected 6,7-Disubstituted Isatin Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 5,6,7-tribromoisatin | 5,6,7-tribromo | U937 (Lymphoma) | <10 | [1] |

| Isatin-dihydropyrazole hybrid | 5-chloro | A549 (Lung Carcinoma) | 0.01 - 0.38 | [2] |

| Isatin-dihydropyrazole hybrid | 5-methyl | A549 (Lung Carcinoma) | 0.01 - 0.38 | [2] |

These findings underscore the importance of substitutions at the 5, 6, and 7-positions for potent anticancer activity.

Antimicrobial Activity

Table 3: Antimicrobial Activity of Selected Isatin Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Isatin-decorated thiazole derivative (7f) | Methicillin-Resistant Staphylococcus aureus (MRSA) | - |[3] | | Isatin-decorated thiazole derivatives (7b, 7d, 14b) | Escherichia coli | - |[3] | | Isatin–quinoline conjugate (11a) | Streptococcus mutans | - |[4] |

MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency. Specific values were not provided in the abstract.

Enzyme Inhibition: A Key Mechanism of Action

A significant aspect of the biological activity of isatin derivatives lies in their ability to inhibit various enzymes, playing a crucial role in their therapeutic effects.

Kinase Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] This inhibition disrupts the downstream signaling pathways, leading to a reduction in tumor vascularization.

Caspase Activation and Apoptosis Induction

Caspases are a family of protease enzymes that play an essential role in programmed cell death (apoptosis). Certain isatin derivatives have been shown to induce apoptosis in cancer cells by activating effector caspases, such as caspase-3 and caspase-7.[1][7] This pro-apoptotic activity is a critical mechanism for their anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of isatin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) from a fresh culture.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.[12][13][14][15][16]

Protocol:

-

Assay Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and its derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative, leading to the suppression of angiogenesis.

Caption: Induction of apoptosis by a this compound derivative through the activation of the caspase cascade.

Conclusion and Future Directions

The isatin scaffold, particularly with substitutions at the 6 and 7 positions, represents a highly promising area for the development of novel therapeutics. While research specifically focused on this compound is still in its nascent stages, the available data, in conjunction with findings from structurally related analogs, strongly suggests its potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Future research should prioritize the synthesis of a broader range of this compound derivatives and their comprehensive biological evaluation. This should include in-depth studies on their anticancer activity against a panel of human cancer cell lines, determination of their antimicrobial spectrum, and elucidation of their specific molecular targets and mechanisms of action. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

- 1. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vitro kinase assay [protocols.io]

- 14. In vitro protein kinase assay [bio-protocol.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Cytotoxicity of Isatin Derivatives on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of isatin derivatives against various cancer cell lines. It is designed to serve as a valuable resource for researchers and professionals involved in anticancer drug discovery and development. This document details the cytotoxic potential of this promising class of compounds, outlines the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.

Introduction to Isatin and its Derivatives in Cancer Research

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties. The isatin core can be readily modified at various positions, leading to the synthesis of a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells. These derivatives, which include Schiff bases, hydrazones, triazoles, and various hybrid molecules, have been shown to induce cell death in a multitude of cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Quantitative Cytotoxicity Data of Isatin Derivatives

The cytotoxic efficacy of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for a range of isatin derivatives against several common cancer cell lines, providing a comparative view of their potency.

Table 1: Cytotoxicity of Isatin Derivatives against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

| Isatin Derivative Class | Specific Compound/Modification | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |

| Isatin-Indole Hybrid | Compound 32 | 0.39 | - | |

| Isatin-1,2,4-Triazole Hybrid | Compound 94 | 2.00 x 10⁻⁴ | 0.003 | |

| Isatin-Benzothiazole Analogs | General | High Activity | High Activity | |

| Halogenated Isatin Derivatives | 5-halo-Isatin-Thiadiazole | Potent Activity | - | |

| N-1,2,3-Triazole–Isatin Hybrids | Compounds 1a, 1b, 1c | Better anti-proliferative effects than cisplatin | Better anti-proliferative effects than cisplatin | |

| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | <6.53 | - | |

| Isatin-Valproyl Hybrid | 5-chloroisatin-valproyl conjugate | - | - | |

| Dihydroquinoline Derivatives | Compound 11 | 3.03 | 11.90 | |

| Pyrazolo[4,3-c]hexahydropyridine | Compound 31 | 2.4 | 4.2 | |

| Triazine Derivatives | Compounds 97, 98, 99 | <1, <1 | 6.49 |

Table 2: Cytotoxicity of Isatin Derivatives against Other Cancer Cell Lines (HepG2, A549, HT-29, HCT-116, HeLa)

| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 | |

| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 | |

| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 | |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 | |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 | |

| Isatin-Gallate Hybrid | Compound 3b | HeLa | Significant Activity | |

| Isatin Hydrazone Schiff Bases | Acetylenic moiety connection | - | Potent Activity | |

| Isatin-Purine Hybrid | Compounds 11-16 (hydrazine linker) | HeLa | Potent Activity | |

| Isatin Hydrazide-Hydrazone | Valproic acid derivatives | Jurkat, Hep-G2 | Active | |

| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | HeLa | <6.53 | |

| Thienopyrimidine Derivative | Compound 52 | T47D | 6.9 |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of the cytotoxic effects of isatin derivatives. This section provides step-by-step methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

3.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with isatin derivatives in a 96-well plate as described for the MTT assay.

-

Fixation: Gently add 100 µl of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate for at least 1 hour at 4°C.

-

Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.

-

Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid.

-

Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.

-

Apoptosis Assays

3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Preparation: Induce apoptosis in cells by treating with isatin derivatives. Include untreated controls.

-

Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension:

-

Methodological & Application

Application Notes and Protocols: 6,7-Dimethylisatin in Monoamine Oxidase (MAO) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters. The two principal isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological and psychiatric disorders. Selective inhibitors of MAO-A are explored for treating depression, while MAO-B inhibitors are investigated for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. 6,7-Dimethylisatin, an analog of isatin, has been identified as a potent inhibitor of both MAO-A and MAO-B, making it a compound of interest for further investigation. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against MAO-A and MAO-B.

Quantitative Data Summary

The inhibitory potency of this compound against human MAO-A and MAO-B is quantified by its half-maximal inhibitory concentration (IC50) values.

| Compound | Target | IC50 (µM) |

| This compound | MAO-A | 20.3[1][2] |

| This compound | MAO-B | 6.74[1][2] |

Experimental Protocols

A continuous fluorometric assay is detailed below to determine the MAO inhibitory activity of this compound. This protocol is adapted from established methodologies for assessing MAO inhibitors.[3]

Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (substrate)

-

Moclobemide (MAO-A reference inhibitor)

-

Selegiline (MAO-B reference inhibitor)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

2 N Sodium Hydroxide (NaOH)

-

96-well black plates

Procedure:

-

Preparation of Solutions:

-

Dissolve human recombinant MAO-A and MAO-B enzymes in 0.1 M phosphate buffer (pH 7.4) to prepare stock solutions (5 mg/mL). Further dilute with the assay buffer to achieve final concentrations of 0.006 mg/mL for MAO-A and 0.015 mg/mL for MAO-B.[3]

-

Prepare a stock solution of kynuramine (25 mM) in sterile deionized water. Dilute with the assay buffer to final concentrations of 40 µM for the MAO-A assay and 20 µM for the MAO-B assay.[3]

-

Dissolve this compound and the reference inhibitors (moclobemide and selegiline) in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations (e.g., 10⁻³ M to 10⁻⁹ M) using 2% DMSO.[3]

-

-

Assay Protocol:

-

Add 100 µL of the diluted this compound or reference inhibitor solutions to the wells of a 96-well black plate.[3]

-

Add 50 µL of the respective MAO-A or MAO-B enzyme solution to each well.[3]

-

Incubate the plate for 10 minutes at 37 °C.[3]

-

Initiate the enzymatic reaction by adding 50 µL of the corresponding kynuramine solution to each well.[3]

-

Incubate the plate for 20 minutes at 37 °C.[3]

-

Terminate the reaction by adding 75 µL of 2 N NaOH to each well.[3]

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation at 310 nm and emission at 380 nm.[3]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway```dot

Caption: MAO Inhibition Assay Workflow.

Logical Relationship

Caption: Therapeutic Potential of this compound.

References

Application Notes and Protocols for Neuroprotective Studies: A Focus on Isatin and its Derivatives

Disclaimer: Extensive literature searches did not yield specific studies on the neuroprotective effects of 6,7-Dimethylisatin . The following application notes and protocols are based on the well-documented neuroprotective properties of its parent compound, Isatin (indole-2,3-dione) . This information is intended to provide a foundational framework for researchers and drug development professionals to investigate the potential of Isatin derivatives like this compound. All experimental designs for a new compound should be validated accordingly.

Application Notes: The Neuroprotective Potential of the Isatin Scaffold

Introduction Isatin is an endogenous indole molecule identified in mammalian brain and peripheral tissues that has demonstrated a wide spectrum of biological activities. In preclinical studies, Isatin has shown significant neuroprotective effects in various models of neurodegenerative diseases, particularly at doses of 100 mg/kg and higher in animal models[1][2][3][4]. These findings suggest that the Isatin scaffold is a promising starting point for the development of novel neuroprotective agents.

Mechanism of Action The neuroprotective mechanism of Isatin is multifaceted, involving interactions with numerous cellular components and the modulation of gene expression[1][3]. The key pathways identified include:

-

Interaction with Isatin-Binding Proteins: Isatin has been shown to bind to a diverse set of proteins within the brain. This interaction is thought to alter the function of these proteins and their downstream signaling cascades. The profile of these isatin-binding proteins is altered following its administration, suggesting a dynamic process that may interrupt the pathological cascades in neurodegenerative conditions[1][2][3][4].

-

Modulation of Gene Expression: Studies have revealed that Isatin administration can significantly alter the expression of a large number of genes in the brain[1][3]. While the precise links between these changes and neuroprotection are still being elucidated, this broad impact on the transcriptome is a key feature of its biological effect.

Quantitative Data Summary for Isatin

The following table summarizes key quantitative findings from neuroprotective studies on Isatin. This data can serve as a benchmark for evaluating the efficacy of its derivatives.

| Parameter | Experimental Model | Treatment Protocol | Key Result | Reference |

| Behavioral Outcomes | ||||

| Apomorphine-Induced Rotations | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease | Isatin (100 mg/kg) | Significant inhibition of rotational behavior. | [1] |

| Locomotor Impairments | Japanese encephalitis virus-induced rat model of Parkinson's disease | Isatin (100 mg/kg) | Reduction in locomotor deficits. | [1] |

| Locomotor Impairments | MPTP-induced mouse model of Parkinson's disease | Isatin (100 mg/kg) | Attenuation of motor impairments. | [1] |

| Molecular and Cellular Changes | ||||

| Differentially Expressed Proteins | Mouse brain tissue | Isatin (100 mg/kg, 24h) | Downregulation of 31 proteins. | [5] |

| Gene Expression Alterations | Mouse brain tissue | Isatin (100 mg/kg, 24h) | Over 850 genes with altered expression (433 upregulated, 418 downregulated). | [2][5] |

| Isatin-Binding Proteins (Control vs. Treated) | Mouse brain tissue | Isatin (100 mg/kg) | Identification of 55 control-specific and 94 isatin-treated-specific binding proteins. | [1][2] |

Experimental Protocols

The following protocols are generalized methodologies for assessing the neuroprotective effects of a test compound, such as this compound, and are based on established procedures for Isatin.

Protocol 1: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

1. Objective: To evaluate the efficacy of a test compound in mitigating dopaminergic neurodegeneration and motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

2. Materials:

-

Male C57BL/6 mice (8-10 weeks of age)

-

MPTP hydrochloride

-

Test Compound (e.g., this compound) dissolved in a suitable vehicle

-

Behavioral testing apparatus: Rotarod, Open-field arena

-

Reagents for immunohistochemistry: anti-Tyrosine Hydroxylase (TH) antibody

-

HPLC system for neurochemical analysis

3. Methodology:

-

Animal Grouping:

-

Group A: Vehicle Control

-

Group B: MPTP + Vehicle

-

Group C: MPTP + Test Compound (e.g., low dose)

-

Group D: MPTP + Test Compound (e.g., high dose)

-

-

Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.

-

Compound Administration: Administer the test compound according to the desired regimen (e.g., daily for 7 days, either as a pre-treatment or post-treatment).

-

Behavioral Analysis:

-

Rotarod Test: Assess motor coordination and balance at baseline and multiple time points after MPTP administration.

-

Open-Field Test: Measure spontaneous locomotor activity and exploratory behavior.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: At the study endpoint, perfuse the animals and process brain tissue for TH immunohistochemistry to quantify the survival of dopaminergic neurons in the substantia nigra.

-

Neurochemistry: Analyze striatal tissue for levels of dopamine and its metabolites using HPLC with electrochemical detection.

-

Protocol 2: In Vitro Neuroprotection Against Oxidative Stress

1. Objective: To assess the ability of a test compound to protect a neuronal cell line from neurotoxin-induced cell death.

2. Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture reagents (media, serum, antibiotics)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Test Compound (e.g., this compound)

-

Reagents for cell viability assays (e.g., MTT, LDH assay kits)

-

Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)

3. Methodology:

-

Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to attach for 24 hours.

-

Treatment Regimen:

-

Pre-treat cells with varying concentrations of the test compound for 2 hours.

-

Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to induce cell death.

-

-

Assessment of Cell Viability: After 24 hours of incubation with the neurotoxin, measure cell viability using:

-

MTT Assay: To quantify mitochondrial metabolic function.